Dihydroorotase Enzyme Inhibition: Quantified Activity Against a Validated Target
4-Butoxy-3-methoxyaniline was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a test concentration of 10 µM, yielding an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. This is the only quantitative enzyme-inhibition data currently publicly available for this compound. No equivalent dihydroorotase inhibition data are available for the nearest structural analogs (3-methoxyaniline, 4-butoxyaniline, or 4-ethoxy-3-methoxyaniline) in the same assay context, which prevents a direct potency comparison. However, the dihydroorotase activity provides a measurable biochemical anchor point that is absent for the comparator anilines, meaning any substitution with an untested congener would introduce complete uncertainty regarding this pharmacological axis.
| Evidence Dimension | Inhibition of dihydroorotase enzyme (IC50) |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (180 µM) at 10 µM test concentration, pH 7.37 |
| Comparator Or Baseline | 3-Methoxyaniline (m-anisidine) — no dihydroorotase inhibition data available; 4-Butoxyaniline — no dihydroorotase inhibition data available |
| Quantified Difference | Not calculable (comparator data absent); target compound is the only congener with a measured IC50 in this enzymatic assay |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites cells, pH 7.37, compound tested at 10 µM (BindingDB assay). |
Why This Matters
For researchers engaged in antimetabolite or pyrimidine-biosynthesis-targeted drug discovery, the documented dihydroorotase inhibition provides a specific biochemical starting point that generic aniline replacements cannot offer without independent validation.
- [1] BindingDB. IC50 data for dihydroorotase inhibition by m-Anisidine, 4-butoxy- (entry BDBM50405110). View Source
